3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine
Brand Name: Vulcanchem
CAS No.: 2549016-80-8
VCID: VC11815751
InChI: InChI=1S/C17H19N7/c1-3-15(13-18-6-1)14-22-9-11-23(12-10-22)16-4-5-17(21-20-16)24-8-2-7-19-24/h1-8,13H,9-12,14H2
SMILES: C1CN(CCN1CC2=CN=CC=C2)C3=NN=C(C=C3)N4C=CC=N4
Molecular Formula: C17H19N7
Molecular Weight: 321.4 g/mol

3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine

CAS No.: 2549016-80-8

Cat. No.: VC11815751

Molecular Formula: C17H19N7

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine - 2549016-80-8

Specification

CAS No. 2549016-80-8
Molecular Formula C17H19N7
Molecular Weight 321.4 g/mol
IUPAC Name 3-pyrazol-1-yl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyridazine
Standard InChI InChI=1S/C17H19N7/c1-3-15(13-18-6-1)14-22-9-11-23(12-10-22)16-4-5-17(21-20-16)24-8-2-7-19-24/h1-8,13H,9-12,14H2
Standard InChI Key RWENSDSMYKHWOX-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CN=CC=C2)C3=NN=C(C=C3)N4C=CC=N4
Canonical SMILES C1CN(CCN1CC2=CN=CC=C2)C3=NN=C(C=C3)N4C=CC=N4

Introduction

Overview of the Compound

The compound 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine is a heterocyclic organic molecule featuring a pyridazine core substituted with pyrazole and piperazine moieties. This structure combines multiple nitrogen-containing rings, making it a promising scaffold for applications in medicinal chemistry due to its potential biological activity.

Structural Features

The compound consists of:

  • A pyridazine ring (six-membered heterocycle with two adjacent nitrogen atoms).

  • A pyrazole group attached at the C3 position of the pyridazine ring.

  • A piperazine ring substituted at the C6 position, further functionalized with a pyridinylmethyl group.

This arrangement provides a highly conjugated system with multiple donor and acceptor sites for hydrogen bonding, which is critical for interactions with biological targets.

Synthetic Pathways

The synthesis of such complex heterocyclic compounds typically involves multi-step reactions. Based on related literature:

  • Pyrazole Formation: Pyrazoles are often synthesized through cyclization reactions involving hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.

  • Pyridazine Functionalization: Pyridazines can be functionalized at specific positions using nucleophilic substitution reactions or cross-coupling techniques like Suzuki or Buchwald-Hartwig coupling.

  • Piperazine Substitution: Piperazine derivatives are introduced via alkylation or reductive amination reactions, allowing the attachment of pyridinylmethyl groups.

These steps are typically optimized to ensure high yields and purity while minimizing side reactions.

Biological Relevance

Compounds containing pyrazole, pyridazine, and piperazine motifs are widely studied for their pharmacological properties. The specific structure of 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine suggests potential applications in:

  • Kinase Inhibition: Pyrazole derivatives are known scaffolds for tyrosine kinase inhibitors, which are crucial in cancer therapy .

  • Antimicrobial Activity: Piperazine-substituted heterocycles have demonstrated significant antimicrobial properties against bacterial and fungal strains .

  • Neurological Applications: Piperazine derivatives often exhibit activity on central nervous system receptors, making them candidates for psychiatric or neurological treatments.

Potential Applications

The compound’s structure suggests diverse applications:

  • Drug Development: Its heterocyclic framework can be used as a lead compound for designing drugs targeting enzymes or receptors.

  • Material Science: The conjugated system may exhibit interesting photophysical properties suitable for optoelectronic applications .

  • Biological Probes: Its ability to interact with biomolecules makes it a candidate for use in diagnostic tools.

Research Findings

While no direct studies on this exact compound were found in the provided results, related research highlights:

  • Pyrazole derivatives have been extensively studied for kinase inhibition and anti-inflammatory properties .

  • Piperazine-functionalized pyridazines show promise as antimicrobial agents .

Further experimental studies would be required to evaluate the specific activity of this compound.

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